molecular formula C32H24N4O2S B15227849 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide

Cat. No.: B15227849
M. Wt: 528.6 g/mol
InChI Key: RBYNNWIFYHZRJR-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a naphthalene moiety, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The resulting triazole intermediate is then subjected to thiolation to introduce the thio group. Subsequent reactions involve coupling with naphthalene and phenylacetamide derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the triazole ring.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl or naphthalene rings.

Scientific Research Applications

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenylacetamide group can form specific interactions with active sites, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes like cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthalene moiety and phenyl group but differs in the presence of a propenone linkage instead of a triazole ring.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Although structurally different, this compound also features hydroxyl groups and is studied for its antioxidant properties.

Uniqueness

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is unique due to its combination of a triazole ring, thio group, and naphthalene moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H24N4O2S

Molecular Weight

528.6 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide

InChI

InChI=1S/C32H24N4O2S/c37-29-19-16-24(17-20-29)31-33-34-32(36(31)27-13-5-2-6-14-27)39-22-30(38)35(26-11-3-1-4-12-26)28-18-15-23-9-7-8-10-25(23)21-28/h1-21,37H,22H2

InChI Key

RBYNNWIFYHZRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)O

Origin of Product

United States

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